molecular formula C20H14N4O4 B8461718 4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol CAS No. 60452-41-7

4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol

Cat. No. B8461718
CAS RN: 60452-41-7
M. Wt: 374.3 g/mol
InChI Key: MIKSRBZIXZLAPM-UHFFFAOYSA-N
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Description

4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is a useful research compound. Its molecular formula is C20H14N4O4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
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properties

CAS RN

60452-41-7

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

4-[[2-[2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-yl]amino]phenol

InChI

InChI=1S/C20H14N4O4/c25-14-7-5-13(6-8-14)21-20-16-3-1-2-4-17(16)22-18(23-20)11-9-15-10-12-19(28-15)24(26)27/h1-12,25H,(H,21,22,23)

InChI Key

MIKSRBZIXZLAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])NC4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250 ml Erlenmeyer flask equipped with a magnetic stirrer and oil bath for heating was charged with 8.0 g (0.07 mole) of p-aminophenol and 25 ml of dimethylformamide. After the p-aminophenol was dissolved by stirring, 9.05 g (0.03 mole) of 2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline (IV) was added. The reaction mixture was then heated at 70°-90°C for 2 hours after which 60 ml of water was added and the solution after cooling was placed in a refrigerator for crystallization. After three days, the brown yellow solid was collected, washed first with water, then methanol and then dried to obtain 7.20 g of product melting at 250°-60°C with decomposition. Recrystallization from a 1:1 dimethylformamidemethanol mixture gave 6.5 g of orange crystals of the purified product which melted at 270°-2°C with decomposition.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline
Quantity
9.05 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 250 ml Erlenmeyer flask equipped with a magnetic stirrer and oil bath for heating was charged with 8.0 g (0.07 mole) of p-animophenol and 25 ml of dimethylformamide. After the p-aminophenol was dissolved by stirring, 9.05 g (0.03 mole) of 2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline (IV) was added. The reaction mixture was then heated at 70° C-90°C for 2 hours after which 60 ml of water was added and the solution after cooling was placed in a refrigerator for crystallization. After three days, the brown yellow solid was collected, washed first with water, then methanol and then dried to obtain 7.20 g of product melting at 250°-60°C with decomposition. Recrystallization from a 1:1 dimethylformamide-methanol mixture gave 6.5 g of orange crystals of the purified product which melted at 270°-2°C with decomposition.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline
Quantity
9.05 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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